molecular formula C3H5BrCl2 B13129809 3-Bromo-1,1-dichloropropane CAS No. 36668-45-8

3-Bromo-1,1-dichloropropane

Cat. No.: B13129809
CAS No.: 36668-45-8
M. Wt: 191.88 g/mol
InChI Key: BNBJWYVNNOQIRB-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dichloropropane is an organic compound with the molecular formula C3H5BrCl2 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1-dichloropropane can be synthesized through the halogenation of 1,1-dichloropropane. The reaction involves the addition of bromine to 1,1-dichloropropane in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced by the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of benzoyl peroxide as a radical initiator. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-dichloropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-hydroxy-1,1-dichloropropane or 3-amino-1,1-dichloropropane.

    Elimination: Formation of 1,1-dichloropropene.

    Oxidation: Formation of 3-bromo-1,1-dichloropropanol.

    Reduction: Formation of this compound.

Scientific Research Applications

3-Bromo-1,1-dichloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dichloropropane involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Another halogenated propane derivative with similar reactivity but different substitution patterns.

    1-Bromo-3-chloropropane: A related compound with one less chlorine atom, used in similar applications.

    3-Bromo-1,1,1-trifluoropropane: A fluorinated analog with distinct chemical properties.

Uniqueness

3-Bromo-1,1-dichloropropane is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

36668-45-8

Molecular Formula

C3H5BrCl2

Molecular Weight

191.88 g/mol

IUPAC Name

3-bromo-1,1-dichloropropane

InChI

InChI=1S/C3H5BrCl2/c4-2-1-3(5)6/h3H,1-2H2

InChI Key

BNBJWYVNNOQIRB-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(Cl)Cl

Origin of Product

United States

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